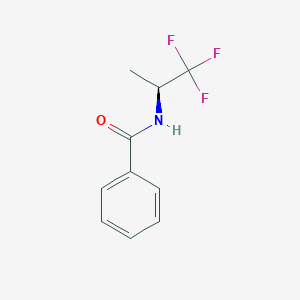

(S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves direct acylation reactions or condensation reactions. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions, showcasing the versatility in the synthesis of benzamide compounds (Younes et al., 2020). Another approach explored the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, highlighting the nucleophilic vinylic substitution (S(N)V) reaction of gem-Difluoroenamides as a method for introducing fluorine atoms into the benzamide structure (Meiresonne et al., 2015).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using spectroscopy, microanalysis, and X-ray diffractometry. For example, N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide was characterized to reveal its crystalline structure in the monoclinic space group (Odame et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, leading to the formation of new compounds with distinct properties. For instance, the colorimetric sensing behavior of certain benzamide derivatives towards fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showcases the chemical reactivity and potential application in sensing technologies (Younes et al., 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies like those on the crystal structure of benzamide and pentafluorobenzoic acid cocrystals reveal the importance of hydrogen bonding in determining the physical properties of these compounds (Jankowski et al., 2006).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and interactions with other molecules, are essential for their practical applications. The synthesis and study of N-(thiazol-2-yl)benzamide derivatives, for example, illustrate how methyl functionality and multiple non-covalent interactions influence gelation behavior, demonstrating the chemical versatility and potential applications of benzamide compounds (Yadav & Ballabh, 2020).

Scientific Research Applications

Chemical Sensing and Synthesis

- The benzamide derivatives, including compounds structurally related to (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide, have been utilized in chemical sensing. Specifically, certain benzamide derivatives can undergo a dramatic color transition in the presence of fluoride ions, indicating their potential application in the colorimetric sensing of fluoride anion in solutions (Younes et al., 2020).

Medicinal Chemistry and Synthesis

- Benzamide derivatives have found significant applications in medicinal chemistry. For instance, they have been used in the synthesis of complex difluorinated compounds, essential in pharmaceutical industries (Cui et al., 2023). The synthesis process has been noted for its broad substrate compatibility and high regioselectivity, making it a valuable methodology in creating elaborate difluorinated compounds.

Gelation and Material Chemistry

- In the field of material chemistry, certain N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. These compounds, including structures similar to (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide, have shown potential in forming stable gels with specific solvent mixtures, making them interesting candidates for material chemistry applications (Yadav & Ballabh, 2020).

Drug Development and Molecular Interaction Studies

- Benzamide derivatives have also been significant in drug development, particularly in the context of neurological disorders. Certain compounds have been identified as active in animal models of epilepsy and pain, showcasing the potential of benzamide derivatives in therapeutic applications (Amato et al., 2011).

Fluorination and Chemical Reactivity

- The chemical reactivity of benzamide derivatives, including those structurally similar to (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide, has been explored in various synthesis processes. For instance, the ortho-fluorination of triflamide-protected benzylamines, where compounds like benzamides are involved, has been reported. This process is crucial in the synthesis of a wide range of synthetically valuable functional groups, further broadening the applications of these compounds in medicinal chemistry and synthesis (Wang et al., 2009).

Safety and Hazards

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Like many small molecules, it likely interacts with its target(s) by binding to a specific site, thereby modulating the target’s activity .

Result of Action

The molecular and cellular effects of (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .

properties

IUPAC Name |

N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-7(10(11,12)13)14-9(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNNRIXQAVTECA-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)NC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)

![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)

![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)

![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2496048.png)